1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as an enzyme inhibitor. BNPP belongs to the class of piperazine derivatives, which have been studied for their various biological activities.
Wirkmechanismus
The mechanism of action of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. The binding of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine to the enzyme is reversible, and the strength of the binding depends on the chemical structure of the compound and the enzyme. The inhibition of the enzyme activity can be competitive or non-competitive, depending on the mode of binding of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine to the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine depend on the enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine in the synaptic cleft, thereby enhancing the cholinergic transmission. On the other hand, inhibition of carbonic anhydrase can lead to the alteration of pH regulation in various tissues, such as the eye and the kidney. The physiological effects of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine have been studied in animal models, and further studies are required to determine the potential therapeutic applications of the compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine in lab experiments include its high potency and selectivity towards various enzymes, which makes it a valuable tool for studying the biological functions of these enzymes. Moreover, the synthesis of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine is relatively easy and can be performed using commercially available reagents. However, the limitations of using 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine include its potential toxicity and the need for careful handling of the compound. Moreover, the binding of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine to the enzyme can be affected by various factors, such as pH, temperature, and the presence of other compounds, which can complicate the interpretation of the experimental results.
Zukünftige Richtungen
The future directions for 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine research include the development of new derivatives with improved potency and selectivity towards specific enzymes. Moreover, the potential therapeutic applications of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine in various neurological and ophthalmological disorders need to be further explored. The pharmacokinetics and toxicity of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine in humans also need to be studied to determine its suitability as a drug candidate. Finally, the use of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine in combination with other drugs or therapies needs to be investigated to determine its potential synergistic effects.
Synthesemethoden
The synthesis of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine involves the reaction between benzylsulfonyl chloride and 4-(2-nitrobenzoyl)piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine by the addition of a reducing agent. The yield of 1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine has been studied for its potential applications as an enzyme inhibitor. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various biological processes, such as neurotransmission, muscle contraction, and pH regulation. Inhibition of these enzymes can lead to the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, myasthenia gravis, and glaucoma.
Eigenschaften
Produktname |
1-(Benzylsulfonyl)-4-(2-nitrobenzoyl)piperazine |
---|---|
Molekularformel |
C18H19N3O5S |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(4-benzylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C18H19N3O5S/c22-18(16-8-4-5-9-17(16)21(23)24)19-10-12-20(13-11-19)27(25,26)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI-Schlüssel |
RHIPLJKONWJEDH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.